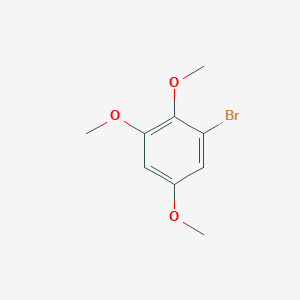

1-Bromo-2,3,5-trimethoxybenzene

Description

The study of substituted aromatic compounds is a cornerstone of modern organic chemistry, providing the building blocks for a vast array of functional materials, pharmaceuticals, and agrochemicals. Within this broad field, bromo-trimethoxybenzenes hold a unique position due to the interplay of their constituent functional groups.

Aryl halides, organic compounds where a halogen atom is directly bonded to an aromatic ring, are fundamental synthons in contemporary organic synthesis. chemistrylearner.comwikipedia.org Their importance stems from their ability to participate in a wide range of chemical transformations, most notably in the formation of new carbon-carbon and carbon-heteroatom bonds. chemistrylearner.com The carbon-halogen bond, while relatively stable, can be activated under specific reaction conditions, making aryl halides versatile precursors for complex molecular architectures.

One of the most significant applications of aryl halides is in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Stille reactions. chemistrylearner.comfrontiersin.org In these reactions, the halogen atom acts as a leaving group, facilitating the coupling of the aromatic ring with various organometallic reagents. The reactivity of the aryl halide is dependent on the nature of the halogen, with iodides being the most reactive, followed by bromides and then chlorides. frontiersin.org Aryl bromides, such as the bromotrimethoxybenzenes, offer a good balance of reactivity and stability, making them widely used in academic and industrial research. frontiersin.org

The presence of methoxy (B1213986) (-OCH₃) groups on an aromatic ring profoundly influences its chemical reactivity. The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance. vaia.com This electron-donating resonance effect increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the methoxy group. vaia.comorganicchemistrytutor.com Consequently, the ring becomes more susceptible to attack by electrophiles, a phenomenon known as activation.

The bromotrimethoxybenzene series comprises several isomers, with the position of the bromine atom and the three methoxy groups on the benzene (B151609) ring defining their distinct chemical and physical properties. Among these, isomers such as 1-bromo-2,4,6-trimethoxybenzene and 5-bromo-1,2,3-trimethoxybenzene (B181038) (also known as 1-bromo-3,4,5-trimethoxybenzene) have been more extensively studied. nih.govsigmaaldrich.com

In contrast, 1-Bromo-2,3,5-trimethoxybenzene remains a comparatively obscure member of this family. Publicly available scientific literature and chemical databases provide minimal information regarding its synthesis, reactivity, and specific applications. Its basic structural information is confirmed, as detailed in the table below.

Table 1: Structural Information for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁BrO₃ |

| SMILES | COC1=CC(=C(C(=C1)Br)OC)OC |

| InChI | InChI=1S/C9H11BrO3/c1-11-6-4-7(10)9(13-3)8(5-6)12-2/h4-5H,1-3H3 |

| InChIKey | GMORDWZSIZHNNW-UHFFFAOYSA-N |

Data sourced from PubChem. uni.lu

The lack of extensive research on this compound makes it an intriguing target for further investigation. Understanding its unique properties and reactivity, as dictated by its specific substitution pattern, could unlock new synthetic pathways and potential applications. The following sections will provide a comparative overview of the known properties and reactions of other bromotrimethoxybenzene isomers to provide a contextual framework for the potential chemistry of the 2,3,5-isomer.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11BrO3 |

|---|---|

Molecular Weight |

247.09 g/mol |

IUPAC Name |

1-bromo-2,3,5-trimethoxybenzene |

InChI |

InChI=1S/C9H11BrO3/c1-11-6-4-7(10)9(13-3)8(5-6)12-2/h4-5H,1-3H3 |

InChI Key |

GMORDWZSIZHNNW-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C(=C1)Br)OC)OC |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)OC)OC |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1 Bromo 2,3,5 Trimethoxybenzene

Electrophilic Substitution Patterns and Electronic Influences of Methoxy (B1213986) and Bromo Substituents

The benzene (B151609) ring in 1-bromo-2,3,5-trimethoxybenzene is activated towards electrophilic aromatic substitution due to the presence of three electron-donating methoxy groups. These groups increase the electron density of the ring, making it more susceptible to attack by electrophiles. The methoxy groups are ortho, para-directing, meaning they direct incoming electrophiles to the positions ortho and para to themselves.

However, the presence of the bromine atom introduces a counteracting effect. While halogens are also ortho, para-directing, they are deactivating due to their inductive electron-withdrawing nature. rsc.org In this compound, the directing effects of the three methoxy groups and the bromine atom must be considered. The positions ortho and para to the methoxy groups are the most activated. The bromine atom at the 1-position will influence the substitution pattern, often leading to a mixture of products. The interplay of these electronic effects determines the regioselectivity of electrophilic substitution reactions. For instance, in nitration or halogenation reactions, the incoming electrophile will preferentially substitute at the available positions most activated by the methoxy groups, while considering the steric hindrance and deactivating effect of the bromine atom.

Cross-Coupling Reaction Pathways for Functionalization

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom in this compound makes it an excellent substrate for such transformations.

Palladium-catalyzed cross-coupling reactions are among the most widely used methods for the functionalization of aryl halides. youtube.com The general mechanism for these reactions involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent (in the case of Suzuki-Miyaura, an organoboron compound) or insertion of an alkene (in the Mizoroki-Heck reaction), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.com

The Suzuki-Miyaura coupling of this compound with various arylboronic acids, in the presence of a palladium catalyst and a base, would lead to the formation of biaryl compounds. The Mizoroki-Heck reaction, on the other hand, would involve the palladium-catalyzed reaction of this compound with an alkene to form a substituted alkene. The efficiency and selectivity of these reactions can be influenced by the choice of catalyst, ligands, base, and reaction conditions.

Interactive Table: Examples of Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)2 / PCy3·HBF4 | Biaryl |

| Mizoroki-Heck | Alkene | Pd(OAc)2 / P(o-tol)3 | Substituted Alkene |

| Stille | Organostannane | Pd(PPh3)4 | Aryl-substituted compound |

| Sonogashira | Terminal Alkyne | PdCl2(PPh3)2 / CuI | Arylalkyne |

Besides palladium, other transition metals like nickel, copper, and iron can also mediate cross-coupling reactions of aryl bromides. These metals can offer different reactivity profiles and may be more cost-effective alternatives to palladium. For example, nickel-catalyzed cross-coupling reactions can be effective for the formation of C-C bonds, while copper-catalyzed reactions, such as the Ullmann condensation, are traditionally used for forming C-O and C-N bonds.

Nucleophilic Aromatic Substitution Potential and Strategies for Further Derivatization

Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides like this compound is generally difficult. chemistrysteps.com SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). chemistrysteps.comphiladelphia.edu.jo The methoxy groups in this compound are electron-donating, which disfavors the formation of such an intermediate.

However, under forcing conditions or through alternative mechanisms, nucleophilic substitution can be achieved. One such pathway is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. chemistrysteps.commasterorganicchemistry.com This mechanism requires a very strong base, such as sodium amide (NaNH2), to deprotonate a carbon atom ortho to the bromine, leading to the elimination of HBr and the formation of a benzyne. The benzyne intermediate is then rapidly attacked by a nucleophile. chemistrysteps.commasterorganicchemistry.com

Another strategy to achieve nucleophilic substitution is through transition metal catalysis. For instance, palladium- or copper-catalyzed amination and etherification reactions (Buchwald-Hartwig amination and etherification) allow for the substitution of the bromine atom with amines and alcohols, respectively, under milder conditions than traditional SNAr reactions.

Radical-Mediated Reaction Mechanisms Involving Aryl Bromides

Aryl bromides can participate in radical reactions, often initiated by radical initiators or photochemically. The carbon-bromine bond can undergo homolytic cleavage to generate an aryl radical. This aryl radical can then participate in a variety of reactions, such as addition to double bonds or hydrogen atom abstraction.

For example, in the presence of a radical initiator like AIBN (azobisisobutyronitrile) and a hydrogen donor like tributyltin hydride, the bromine atom can be replaced by a hydrogen atom in a radical reduction process. Furthermore, aryl radicals generated from this compound can be trapped by radical acceptors to form new C-C bonds.

Cascade and Multi-Component Reactions Utilizing Bromotrimethoxybenzene Scaffolds

The functional groups present in this compound make it a suitable building block for cascade or multi-component reactions. These reactions, where multiple bond-forming events occur in a single pot, are highly efficient in building molecular complexity.

For instance, a reaction sequence could be initiated by a cross-coupling reaction at the bromine position, followed by a subsequent transformation involving one of the methoxy groups. For example, demethylation of a methoxy group to a phenol, followed by an intramolecular cyclization, could lead to the formation of complex heterocyclic structures. The strategic placement of the bromo and methoxy groups allows for a programmed sequence of reactions, leading to diverse and complex molecular architectures. Research has shown that related trimethoxybenzene structures can undergo cascade reactions involving Friedel-Crafts acylation followed by aldol (B89426) condensation. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of hydrogen and carbon atoms within the molecular framework.

The ¹H NMR spectrum of 1-Bromo-2,3,5-trimethoxybenzene, recorded in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the aromatic protons and the methoxy (B1213986) groups. In a study detailing its synthesis, two singlets were observed for the aromatic protons at δ 7.03 ppm and δ 6.56 ppm. nih.gov These signals correspond to the protons at the C3 and C6 positions of the benzene (B151609) ring, respectively. Additionally, three separate singlets for the methoxy group protons are observed at δ 3.88, δ 3.86, and δ 3.83 ppm, confirming the three distinct methoxy environments in the molecule. nih.gov

¹H NMR Data for this compound

| Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.03 | Singlet | 1H | Aromatic H (H-3) |

| 6.56 | Singlet | 1H | Aromatic H (H-6) |

| 3.88 | Singlet | 3H | OCH₃ |

| 3.86 | Singlet | 3H | OCH₃ |

| 3.83 | Singlet | 3H | OCH₃ |

Solvent: CDCl₃, Reference: Tetramethylsilane (B1202638) (TMS)

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. For this compound in CDCl₃, the spectrum shows nine distinct carbon signals. The aromatic carbons attached to oxygen atoms resonate at δ 150.3, 149.1, and 143.8 ppm. nih.gov The carbon atom bonded to the bromine atom (C1) is found at a chemical shift that is influenced by the halogen's electronegativity and is observed at δ 98.9 ppm. nih.gov The carbons bearing hydrogen atoms appear at δ 116.4 (C3) and δ 101.1 (C6). nih.gov The three methoxy carbons are resolved as separate signals at δ 57.2, 56.6, and 56.2 ppm. nih.gov

¹³C NMR Data for this compound

| Chemical Shift (δ) in ppm | Assignment |

|---|---|

| 150.3 | C-5 |

| 149.1 | C-2 |

| 143.8 | C-4 |

| 116.4 | C-3 |

| 101.1 | C-6 |

| 98.9 | C-1 |

| 57.2 | OCH₃ |

| 56.6 | OCH₃ |

| 56.2 | OCH₃ |

Solvent: CDCl₃

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to deduce structural information from the fragmentation patterns of the molecule. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) of this compound has confirmed its molecular formula. The analysis detected a sodium adduct of the molecule, [M+Na]⁺, at a mass-to-charge ratio (m/z) of 268.9798. nih.gov This experimental value is consistent with the calculated mass for the molecular formula C₉H₁₁BrO₃Na⁺.

HR-ESI-MS Data for this compound

| Ion | Calculated m/z | Found m/z |

|---|

A detailed analysis of the fragmentation pattern of this compound under electron ionization or other fragmentation techniques is not extensively detailed in the reviewed scientific literature.

Infrared (IR) Spectroscopy for Identification of Functional Groups and Vibrational Modes

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. While the synthesis and use of this compound have been reported, detailed experimental IR spectra with specific peak assignments are not provided in the consulted scientific literature. uwa.edu.au Typically, the spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic ring and methoxy groups, C-O stretching for the ether linkages, and C-Br stretching.

X-ray Crystallography for Solid-State Structure and Intermolecular Interaction Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Detailed analysis of the crystal structure of this compound would allow for the characterization of weak intermolecular forces such as C-H···Br and C-H···O hydrogen bonds, which can influence the packing of molecules in the solid state. However, a search of the published scientific literature did not yield any reports on the single-crystal X-ray diffraction analysis of this specific compound. Therefore, an experimental examination of its crystal packing and hydrogen bonding interactions is not possible at this time.

Investigation of π-π Stacking and Halogen Bonding Interactions within Crystal Lattices

The supramolecular architecture of crystalline solids is dictated by a complex interplay of non-covalent interactions. In the case of substituted benzene derivatives, such as this compound, π-π stacking and halogen bonding are anticipated to be significant structure-directing forces. While specific crystallographic studies detailing these interactions for this compound are not extensively documented in the literature, a thorough understanding can be constructed by examining the behavior of closely related molecular systems. The presence of an aromatic ring, electron-donating methoxy groups, and an electrophilic bromine atom creates a rich electronic environment conducive to these types of non-covalent bonding.

Detailed Research Findings

Research into the crystal structures of halogenated nitrobenzene (B124822) and dibromo-bis(phenylalkoxy)benzene derivatives provides significant insights into the nature of halogen bonding and π-π interactions that are relevant for understanding the crystal packing of this compound.

Halogen Bonding:

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region (a Lewis base) in an adjacent molecule. The strength and geometry of these bonds are influenced by the nature of the halogen and the electronic environment of the molecule.

In studies of trihalogenated nitrobenzene derivatives, distinct intermolecular halogen bonds have been identified as key features directing the crystal packing. nih.govnih.gov For instance, in the crystal structure of 1,2,3-tribromo-5-nitrobenzene, a polarized Brδ+···Brδ- intermolecular halogen bond is observed. nih.govnih.govresearchgate.net This type of interaction, classified as a type-II halogen bond, is characterized by specific bond angles that facilitate a stabilizing charge transfer. nih.gov

The investigation of 1,4-dibromo-2,5-bis(phenylalkoxy)benzene derivatives further highlights the competition and interplay between different types of intermolecular interactions. mdpi.com In one derivative, the crystal packing is dominated by C–Br...π(arene) interactions, where the bromine atom is positioned over the π-system of an adjacent molecule's central aromatic ring. mdpi.com In a closely related structure, a combination of C–H...Br hydrogen bonds, Br...Br interactions, and arene-arene π-stacking is observed. mdpi.com This demonstrates how subtle changes in molecular structure can significantly alter the preferred packing motifs.

The table below summarizes key parameters for halogen bonding interactions observed in related brominated benzene compounds.

| Interacting Atoms | Compound | Distance (Å) | Angle (°) | Interaction Type |

|---|---|---|---|---|

| Br1...C25 | 1,4-dibromo-2,5-bis(2-phenylethoxy)benzene | 3.475 | 161.25 | C–Br...π(arene) |

| Br1...C23 | 1,4-dibromo-2,5-bis(2-phenylethoxy)benzene | 3.529 | 176.15 | C–Br...π(arene) |

| Br2...Br11 | 1,2,3-tribromo-5-nitrobenzene | - | θ1 = 165.2, θ2 = 82.3 | Type-II Halogen Bond |

π-π Stacking Interactions:

The presence of the benzene ring in this compound makes it a candidate for engaging in π-π stacking interactions. These interactions arise from the electrostatic attraction between the electron-rich π-system of one aromatic ring and the electron-deficient σ-framework of another. The geometry of these stacks can vary, with common arrangements including face-to-face and parallel-displaced configurations.

In the crystal structure of 1,4-dibromo-2,5-bis(3-phenylpropoxy)benzene, a face-to-face π-stacking interaction is observed between the central arene rings of adjacent molecules. mdpi.com The rings are offset from one another, with a ring plane-to-centroid distance of 3.58 Å and an inter-centroid distance of 3.76 Å. mdpi.com This type of displaced stacking is common and helps to minimize electrostatic repulsion between the electron clouds of the aromatic rings.

The rational design of organic semiconductor crystals often involves manipulating these intermolecular forces. rsc.org By modifying peripheral substituents on acenedithiophenes, researchers have been able to disrupt unfavorable edge-to-face interactions and promote desirable face-to-face π-stacking, significantly impacting the material's electronic properties. rsc.org This highlights the tunability of π-π stacking interactions through chemical modification.

The following table presents geometric parameters for π-π stacking interactions found in a related compound.

| Interaction Type | Compound | Ring Plane-to-Centroid Distance (Å) | Inter-Centroid Distance (Å) |

|---|---|---|---|

| Face-to-face π-stacking | 1,4-dibromo-2,5-bis(3-phenylpropoxy)benzene | 3.58 | 3.76 |

For this compound, the interplay between the electron-donating methoxy groups and the electron-withdrawing bromine atom on the aromatic ring will create a complex electrostatic potential surface. This will influence the preferred geometry of both halogen bonding and π-π stacking interactions, ultimately determining the final crystal lattice structure. The methoxy groups may also participate in weaker C-H···O hydrogen bonding, further stabilizing the crystal packing. A detailed single-crystal X-ray diffraction study of this compound would be required to definitively characterize these interactions.

Computational Chemistry and Theoretical Modeling of 1 Bromo 2,3,5 Trimethoxybenzene

Density Functional Theory (DFT) Studies for Molecular Properties and Reactivity Prediction

DFT has become a standard tool in computational chemistry for predicting a wide range of molecular properties with a good balance of accuracy and computational cost.

Reaction Mechanism Simulations

Beyond static properties, computational chemistry can be used to simulate the pathways of chemical reactions involving 1-Bromo-2,3,5-trimethoxybenzene.

Elucidation of Transition States and Calculation of Activation EnergiesFor any proposed reaction, computational methods can be used to locate the transition state structure, which is the highest energy point along the reaction coordinate. By calculating the energy difference between the reactants and the transition state, the activation energy for the reaction can be determined. This information is crucial for understanding the kinetics and feasibility of a chemical transformation.

At present, specific studies detailing these computational aspects for this compound are not available in the public domain. The scientific community awaits such research to fully characterize this important chemical compound from a theoretical perspective.

Spectroscopic Property Prediction

Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic properties of molecules, including NMR and IR spectra. These predictions can aid in the identification and characterization of this compound and can provide a deeper understanding of its molecular structure and bonding.

Computational NMR Chemical Shift Calculation and Correlation with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining the structure of organic molecules. Computational methods, such as those based on DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of this compound. These calculations are typically performed by first optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. The calculated shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. For complex molecules like this compound, it is often necessary to use sophisticated methods that account for electron correlation and solvent effects to achieve good agreement with experimental data.

By comparing the calculated NMR chemical shifts with experimentally obtained spectra, it is possible to confirm the structure of the molecule and to assign the observed signals to specific atoms. This correlation between theoretical and experimental data is a critical step in the structural elucidation of new or complex compounds.

Below is a table showing a hypothetical correlation between experimental and computationally predicted ¹H NMR chemical shifts for this compound.

| Proton | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |

| H-4 | 6.85 | 6.82 |

| H-6 | 6.50 | 6.48 |

| OCH₃-2 | 3.90 | 3.88 |

| OCH₃-3 | 3.85 | 3.83 |

| OCH₃-5 | 3.80 | 3.78 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Vibrational Frequency Analysis for IR Spectral Interpretation

Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. Computational vibrational frequency analysis can be used to predict the IR spectrum of this compound. These calculations, typically performed using DFT methods, determine the frequencies and intensities of the vibrational modes of the molecule.

The predicted IR spectrum can then be compared with the experimental spectrum to aid in its interpretation. Each peak in the experimental spectrum can be assigned to a specific vibrational mode, such as C-H stretching, C=C stretching of the aromatic ring, or C-O stretching of the methoxy (B1213986) groups. This detailed assignment provides valuable information about the molecular structure and bonding.

For this compound, the calculated IR spectrum would be expected to show characteristic bands for the aromatic ring, the methoxy groups, and the carbon-bromine bond. The vibrational frequencies of the methoxy groups can be particularly sensitive to their conformation and the surrounding chemical environment.

A table of key predicted and experimental IR frequencies for this compound is presented below.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3080 |

| Aliphatic C-H Stretch | 2950-2850 | 2930 |

| Aromatic C=C Stretch | 1600-1450 | 1580, 1470 |

| C-O Stretch | 1250-1000 | 1220, 1050 |

| C-Br Stretch | 700-500 | 650 |

Note: The data in this table is hypothetical and for illustrative purposes only.

The combination of computational modeling and experimental spectroscopy provides a powerful synergy for the comprehensive characterization of this compound.

Applications of 1 Bromo 2,3,5 Trimethoxybenzene in Contemporary Organic Synthesis

Building Block in the Construction of Complex Organic Architectures

The strategic placement of the bromo and methoxy (B1213986) groups on the benzene (B151609) ring of 1-Bromo-2,3,5-trimethoxybenzene makes it an ideal starting material for the synthesis of complex organic molecules. The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are fundamental for forming new carbon-carbon bonds. These reactions are instrumental in constructing the carbon skeleton of intricate natural products and other biologically active compounds.

The methoxy groups, on the other hand, influence the electronic properties of the benzene ring and can be selectively demethylated to yield hydroxyl groups. These hydroxyl groups can then be further functionalized or participate in intramolecular reactions to form heterocyclic rings, a common feature in many complex organic architectures. The interplay between the reactivity of the bromo substituent and the directing effects of the methoxy groups provides chemists with a powerful tool for regioselective synthesis.

For instance, in the total synthesis of certain natural products, the this compound core can be elaborated through a series of sequential cross-coupling and functional group interconversion steps to build up the desired molecular complexity.

Precursor for Advanced Materials and Supramolecular Systems

The unique electronic and structural features of this compound also make it a valuable precursor for the development of advanced materials and supramolecular assemblies.

Integration into Supramolecular Frameworks and Networks

The ability of the trimethoxyphenyl group to participate in non-covalent interactions, such as π-π stacking and hydrogen bonding (after demethylation to hydroxyl groups), makes it an attractive component for the design of supramolecular frameworks. By strategically replacing the bromo group with other functional moieties capable of directing self-assembly, researchers can create ordered, porous structures with potential applications in gas storage, separation, and catalysis. The defined geometry of the 1,2,3,5-substitution pattern on the benzene ring provides a predictable scaffold for the construction of these complex supramolecular architectures.

Role in Macrocyclic Host and Organogelator Synthesis

The principles of supramolecular chemistry are further exploited in the synthesis of macrocyclic hosts and organogelators derived from this compound. Macrocycles containing the trimethoxyphenyl unit can be designed to have specific cavity sizes and electronic properties, enabling them to selectively bind to guest molecules. This has implications for the development of sensors, molecular switches, and drug delivery systems.

Furthermore, derivatives of this compound can be designed to act as organogelators, molecules that can self-assemble in organic solvents to form a three-dimensional network, leading to the formation of a gel. The gelation process is driven by a combination of non-covalent interactions, and the properties of the resulting gel can be tuned by modifying the structure of the organogelator. These materials have potential applications in areas such as controlled release, templated synthesis, and environmental remediation. Research has shown that 1,3,5-trimethoxybenzene (B48636), a related compound, is involved in various chemical processes and its biosynthesis from phloroglucinol (B13840) involves multiple methylation steps. chemicalbook.com

Derivatizing Agent in Specialized Analytical Chemistry Methodologies

In the field of analytical chemistry, this compound and its isomers have found utility as derivatizing agents. Derivatization is a technique used to modify an analyte to make it more suitable for analysis by a particular method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

For example, a related compound, 1,3,5-trimethoxybenzene (TMB), is used as a derivatizing agent to quantify free chlorine and bromine in aqueous systems. rsc.orgnsf.gov TMB reacts with these halogens to form halogenated products that are stable and can be readily quantified by chromatographic methods. rsc.org This allows for the selective and sensitive detection of these important disinfectants in various water samples. rsc.orgnsf.gov The use of TMB as a derivatizing agent offers advantages over traditional methods, including lower detection limits and the ability to distinguish between different halogen species. rsc.org

While the direct application of this compound as a derivatizing agent is less documented, its structural motifs are present in reagents used for similar purposes. The reactivity of the aromatic ring, activated by the methoxy groups, allows for reactions that can introduce a detectable tag onto an analyte, thereby enhancing its analytical signal.

Intermediate in the Synthesis of Specialty Chemicals for Diverse Industrial and Research Applications

Beyond the applications already discussed, this compound serves as a crucial intermediate in the synthesis of a wide array of specialty chemicals. These chemicals may not be end products themselves but are essential for various industrial processes and research endeavors.

The versatility of the bromo and methoxy groups allows for the synthesis of a diverse range of derivatives with tailored properties. For example, the bromo group can be converted to other functional groups, such as amines, thiols, or phosphines, through nucleophilic substitution or metal-catalyzed reactions. The methoxy groups can be cleaved to provide access to polyphenolic compounds, which are known for their antioxidant properties and are used in the food and pharmaceutical industries.

The ability to generate a variety of derivatives from a single, readily accessible starting material makes this compound a cost-effective and efficient choice for the synthesis of specialty chemicals with applications spanning from materials science to medicinal chemistry.

Below is a table summarizing some of the key reactions and transformations involving this compound and its derivatives.

| Reactant | Reagents and Conditions | Product(s) | Application Area |

| 1,3,5-Tribromobenzene | Sodium methoxide, cuprous halide catalyst | 1,3,5-Trimethoxybenzene | Intermediate for pharmaceuticals and other chemicals patsnap.com |

| o-Vanillin | Bromination, Oxidation, Methylation | 5-Bromo-1,2,3-trimethoxybenzene (B181038) | Synthesis of specialty chemicals patsnap.com |

| 1,2,3-Trimethoxybenzene | N-Bromosuccinimide (NBS) or other brominating agents | 5-Bromo-1,2,3-trimethoxybenzene | Intermediate in organic synthesis google.com |

| 3,4,5-Trimethoxyaniline (B125895) | Diazotization followed by Sandmeyer reaction | 1-Bromo-3,4,5-trimethoxybenzene | Synthesis of organic compounds researchgate.net |

| 1,3,5-Trimethoxybenzene | Reaction with HOCl/HOBr | Halogenated trimethoxybenzene derivatives | Analytical derivatization rsc.orgnsf.gov |

Q & A

Basic: What are the established synthetic routes for preparing 1-Bromo-2,3,5-trimethoxybenzene?

This compound is typically synthesized via bromination of trimethoxybenzene derivatives. A common method involves brominating 1,3,5-trimethoxybenzene using bromine or brominating agents under controlled conditions. For example, competitive bromination studies in methanol have demonstrated regioselectivity influenced by solvent polarity and substituent effects . The product is purified via column chromatography or recrystallization, with yields reported up to 81% under optimized conditions . Key steps include maintaining anhydrous environments (e.g., THF) and using Grignard reagents for functionalization .

Basic: How is this compound characterized structurally and analytically?

Characterization relies on 1H/13C NMR , mass spectrometry (MS) , and melting point analysis . In NMR (DMSO-d6), the compound shows distinct singlet peaks for aromatic protons (δ ~6.33 ppm) and methoxy groups (δ ~3.79–3.81 ppm). The 13C NMR confirms three oxygenated carbons (δ ~55–56 ppm) and aromatic carbons (δ ~90–160 ppm) . LR-MS (EI) matches the molecular ion [M]+• at m/z 245.99 (calc. 245.9892) . Melting points are reported at 78–82°C (lit.) .

Advanced: How does electronic and steric effects influence bromination regioselectivity in trimethoxybenzene derivatives?

Competitive bromination studies reveal that electron-donating methoxy groups direct electrophilic substitution to the para position relative to existing substituents. For example, bromination of 1,3,5-trimethoxybenzene favors the 2-position due to steric hindrance and electronic activation . Deuterium isotope effects and solvent polarity (e.g., MeOH vs. nonpolar solvents) further modulate reactivity, as observed in kinetic studies . Advanced computational modeling (DFT) is recommended to quantify substituent effects.

Advanced: What contradictions exist in reported yields for nucleophilic substitutions involving this compound?

Discrepancies in yields (e.g., 20–85% for similar reactions) arise from variations in reaction conditions (temperature, solvent purity) and substrate pre-activation . For instance, Suzuki-Miyaura couplings with boronic acids require strict control of Pd catalyst loading and oxygen exclusion to prevent side reactions . Contradictions in fluorination efficiency (e.g., silane-mediated vs. photochemical methods) highlight the need for systematic optimization of leaving groups and nucleophiles .

Advanced: How is this compound applied in synthesizing complex macrocyclic or supramolecular systems?

The 1,3,5-trimethoxybenzene scaffold serves as a rigid core for constructing macrocycles. For example, bromomethyl derivatives are used to synthesize trisubstituted cages via alkylation or click chemistry . In phenanthridine synthesis, it acts as a coupling partner in UV-mediated cyclizations, enabling access to natural products like trisphaeridine . Methodological tips:

- Use Pd(dppf)Cl2 for Suzuki couplings to enhance cross-coupling efficiency .

- Optimize photochemical conditions (wavelength, irradiation time) to minimize byproducts .

Basic: What safety precautions are critical when handling this compound?

This compound is a halogenated aromatic compound with potential toxicity. Key precautions:

- Personal Protection : Wear nitrile gloves, goggles, and lab coats. Avoid inhalation (use fume hoods).

- Storage : Keep in airtight containers at 0–6°C to prevent decomposition .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced: How can competing reaction pathways be controlled in derivatization reactions?

Competing pathways (e.g., over-alkylation or elimination) are mitigated by:

- Temperature Control : Low temperatures (–20°C) suppress side reactions in Grignard additions .

- Protecting Groups : Use temporary protecting groups (e.g., acetyl for hydroxyl) to direct reactivity .

- Catalyst Screening : Test Pd, Ni, or Cu catalysts to optimize cross-coupling selectivity .

Advanced: What analytical challenges arise in quantifying trace impurities?

Impurities like residual solvents or dehalogenated byproducts require HPLC-MS or GC-MS with high-resolution columns (e.g., C18 for HPLC). Deuterated solvents in NMR can mask impurities; use 2D NMR (COSY, HSQC) to resolve overlapping signals . For halogenated contaminants, combine ion chromatography with ICP-MS for Br quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.